molecular formula C19H20N4O3S B2897094 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946201-80-5

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2897094
CAS No.: 946201-80-5
M. Wt: 384.45
InChI Key: KZYHHNRDUHEDGH-UHFFFAOYSA-N
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Description

“N-(4-((6-Ethoxy-2-Methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide”, commonly known as EMPS, is a chemical compound used in medicinal and medicinal chemistry research. It belongs to the class of organic compounds known as aminobenzenesulfonamides .

Scientific Research Applications

Endothelin Receptor Antagonism

Studies have demonstrated the effectiveness of certain benzenesulfonamide derivatives as endothelin receptor antagonists, highlighting their potential in treating diseases associated with endothelin-mediated pathways, such as hypertension and cardiovascular diseases. For instance, bosentan, a benzenesulfonamide derivative, has shown promise in preventing subarachnoid hemorrhage-induced cerebral vasospasm and in modulating human airway smooth muscle contraction, suggesting applications in cerebral and pulmonary vascular conditions (Zuccarello et al., 1996); (Takahashi et al., 1997).

Phospholipase A2 Inhibition

Benzenesulfonamide derivatives have also been explored for their role in inhibiting membrane-bound phospholipase A2, an enzyme implicated in inflammatory processes. This application suggests potential therapeutic strategies for conditions characterized by inflammation, such as arthritis and cardiovascular disease (Oinuma et al., 1991).

Antimicrobial Activity

The synthesis and biological evaluation of sulfonamide derivatives have indicated their antimicrobial properties, positioning them as potential candidates for developing new antimicrobial agents. These studies underscore the versatility of benzenesulfonamide derivatives in addressing bacterial and fungal infections (Abbas et al., 2017).

Carbonic Anhydrase Inhibition

Research into thiopyrimidine-benzenesulfonamide conjugates has revealed their inhibitory activity against carbonic anhydrase, an enzyme involved in various physiological processes. These findings suggest applications in treating conditions such as glaucoma and edema, where carbonic anhydrase plays a critical role (Abdel-Mohsen et al., 2020).

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-3-26-19-13-18(20-14(2)21-19)22-15-9-11-16(12-10-15)23-27(24,25)17-7-5-4-6-8-17/h4-13,23H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYHHNRDUHEDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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